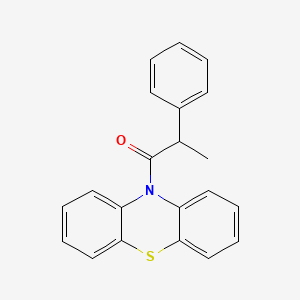![molecular formula C103H172N24O22 B10839136 [Sar1Gly]GAL-B2](/img/structure/B10839136.png)
[Sar1Gly]GAL-B2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Sar1Gly]GAL-B2 is a synthetic peptide that acts as a ligand for galanin receptors, specifically targeting galanin receptor type 2. This compound has been studied for its potential therapeutic applications, particularly in the modulation of neurological functions and disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Sar1Gly]GAL-B2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added step-by-step in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling reactions until the desired sequence is achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use .
化学反応の分析
Types of Reactions
[Sar1Gly]GAL-B2 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties and activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can affect the peptide’s stability, solubility, and biological activity .
科学的研究の応用
[Sar1Gly]GAL-B2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating galanin receptor activity, which is involved in various physiological processes such as pain perception, mood regulation, and feeding behavior.
Medicine: Explored for potential therapeutic applications in treating neurological disorders, including epilepsy, depression, and Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting galanin receptor activity.
作用機序
[Sar1Gly]GAL-B2 exerts its effects by binding to galanin receptor type 2, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways lead to changes in cellular functions, such as neurotransmitter release and gene expression. The modulation of these pathways is responsible for the compound’s effects on neurological functions .
類似化合物との比較
Similar Compounds
Galanin (1-13): A shorter peptide fragment of galanin with similar receptor binding properties.
NAX 5055: Another galanin receptor ligand with a preference for galanin receptor type 1.
M40: A galanin receptor ligand with a broader receptor binding profile.
Uniqueness
[Sar1Gly]GAL-B2 is unique in its selective binding to galanin receptor type 2, which allows for more targeted modulation of specific physiological processes. This selectivity makes it a valuable tool for studying the distinct roles of galanin receptor subtypes and for developing targeted therapies for neurological disorders .
特性
分子式 |
C103H172N24O22 |
|---|---|
分子量 |
2098.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C103H172N24O22/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-41-85(132)110-49-32-28-39-74(93(139)117-72(90(109)136)36-25-29-46-104)119-94(140)73(37-26-30-47-105)118-95(141)75(38-27-31-48-106)120-102(148)83-40-33-50-127(83)88(135)60-113-92(138)76(51-62(2)3)121-96(142)77(52-63(4)5)122-98(144)79(54-67-42-44-69(130)45-43-67)116-87(134)59-112-91(137)65(8)114-101(147)82(61-128)125-99(145)81(56-84(108)131)123-97(143)78(53-64(6)7)124-103(149)89(66(9)129)126-100(146)80(115-86(133)57-107)55-68-58-111-71-35-24-23-34-70(68)71/h23-24,34-35,42-45,58,62-66,72-83,89,111,128-130H,10-22,25-33,36-41,46-57,59-61,104-107H2,1-9H3,(H2,108,131)(H2,109,136)(H,110,132)(H,112,137)(H,113,138)(H,114,147)(H,115,133)(H,116,134)(H,117,139)(H,118,141)(H,119,140)(H,120,148)(H,121,142)(H,122,144)(H,123,143)(H,124,149)(H,125,145)(H,126,146)/t65-,66+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |
InChIキー |
FUVBWPLFMCRKPJ-RUUCUJBTSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[N40,Pro1,Tyr4]BB](/img/structure/B10839057.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)


![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


![[Tdf1]AngII](/img/structure/B10839143.png)
![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)